
N-Hydroxy-2,2-dipropylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2,2-dipropylpentanamide is an organic compound with the molecular formula C11H23NO2 It is a derivative of pentanamide, featuring a hydroxyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dipropylpentanamide typically involves the hydroxylation of 2,2-dipropylpentanamide. One common method is the reaction of 2,2-dipropylpentanamide with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2,2-dipropylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2,2-dipropylpentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2,2-dipropylpentanamide involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dipropylpentanamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2,2-Dipropylvaleramide: Another derivative with similar structural features but different functional groups.
Uniqueness
N-Hydroxy-2,2-dipropylpentanamide is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
52061-81-1 |
|---|---|
Molekularformel |
C11H23NO2 |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-hydroxy-2,2-dipropylpentanamide |
InChI |
InChI=1S/C11H23NO2/c1-4-7-11(8-5-2,9-6-3)10(13)12-14/h14H,4-9H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
MEWFUTSAQYXIEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(CCC)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


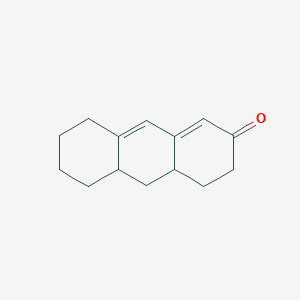


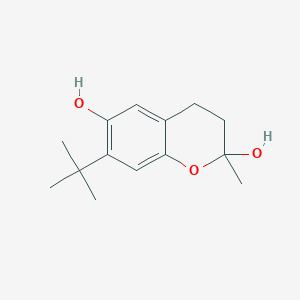
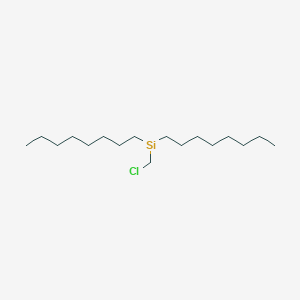
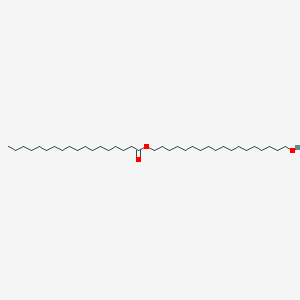
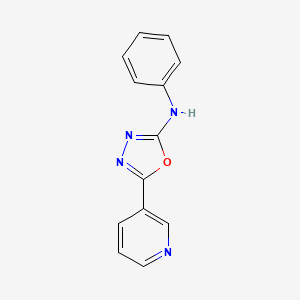

![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
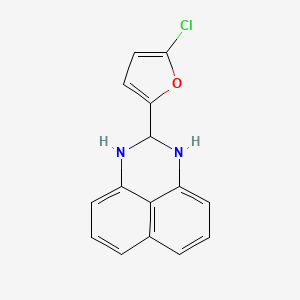


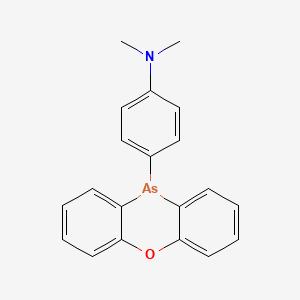
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)
